molecular formula C4H7LiO2 B1604037 Lithium isobutyrate CAS No. 25179-23-1

Lithium isobutyrate

Cat. No.: B1604037
CAS No.: 25179-23-1
M. Wt: 94.1 g/mol
InChI Key: IIDVGIFOWJJSIJ-UHFFFAOYSA-M
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Description

Lithium isobutyrate is a useful research compound. Its molecular formula is C4H7LiO2 and its molecular weight is 94.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective Effects

Lithium, including compounds like lithium isobutyrate, has shown potential neuroprotective effects. It has been observed to reduce tau phosphorylation and enhance binding to microtubules, suggesting implications for treating Alzheimer's disease and related neurodegenerative disorders (Hong et al., 1997). Additionally, lithium's ability to robustly protect neurons in the central nervous system against excitotoxicity, which involves apoptosis mediated by N-methyl-D-aspartate (NMDA) receptors, indicates its potential in treating manic depressive illness and possibly other neurological disorders (Nonaka et al., 1998).

Effects on Cellular Pathways

Studies have highlighted lithium's broad array of effects within cellular pathways. For instance, chronic lithium treatment has been shown to protect neurons against glutamate-induced excitotoxicity by inhibiting N-methyl-D-aspartate receptor-mediated calcium influx (Ren et al., 2003). This effect is associated with an up-regulation of cytoprotective heat shock protein 70 in the ischemic brain hemisphere, suggesting its use in the treatment of acute stroke.

Molecular Mechanisms

The molecular mechanisms of lithium, including its isobutyrate form, have been a subject of interest. Lithium has been found to act through inhibition of glycogen synthase kinase-3 beta (GSK-3 beta), which regulates cell fate determination in various organisms. This mechanism helps to explain lithium's effect on cell-fate determination and could provide insights into the pathogenesis and treatment of bipolar disorder (Klein & Melton, 1996).

Protective Effects on the Heart

Research has also explored lithium's protective effects on the heart. A study found that grape seed and skin extract could mitigate the cardiotoxic side effects of lithium, indicating potential for nutritional supplements to alleviate certain adverse effects of lithium treatment (Mezni et al., 2017).

Lithium in Bipolar Disorder Treatment

While primarily known for its use in treating bipolar disorder, the exact processes through which lithium exerts its therapeutic effects in this context remain under investigation. Recent studies have focused on understanding how lithium-induced changes at the cellular level possibly translate to changes at behavioral and clinical levels in bipolar disorder treatment (Malhi & Outhred, 2016).

Mechanism of Action

Target of Action

Lithium isobutyrate, like other lithium compounds, primarily targets glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPase) . GSK-3 is a key enzyme involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. IMPase is involved in the phosphatidylinositol signaling pathway, which plays a crucial role in cell communication .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It decreases presynaptic dopamine activity and inactivates postsynaptic G proteins, reducing excitatory neurotransmission in the brain . Lithium administration alters the functionality of these subunits, especially the equilibrium between active and inactive subunits, thus likely correcting the dopamine dysregulation .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . It also impacts the dopamine and glutamate pathways, which play a significant role in the pathogenesis of bipolar affective disorder .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice. Lithium has an extremely narrow therapeutic window, which makes therapeutic drug monitoring necessary to avoid adverse effects or lack of drug response .

Result of Action

The molecular and cellular effects of lithium’s action are diverse. Lithium enhances the activity of BDNF, a key bridge between affective and neurodegenerative disorders . It also improves mitochondrial respiration in neural precursor cells . Furthermore, lithium has been shown to have neuroprotective properties, related to its modulation of nerve growth factors, inflammation, mitochondrial function, oxidative stress, and programmed cell death mechanisms such as autophagy and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, leaching of lithium from discharged batteries and its subsequent migration through soil and water represents serious environmental hazards, as it accumulates in the food chain, impacting ecosystems and human health . Therefore, proper disposal and recycling measures are crucial to offset the negative effects of used lithium batteries .

Properties

IUPAC Name

lithium;2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2.Li/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDVGIFOWJJSIJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7LiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635408
Record name Lithium 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25179-23-1
Record name Lithium 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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